molecular formula C20H21NO B14907787 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one

3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one

Cat. No.: B14907787
M. Wt: 291.4 g/mol
InChI Key: YNUCQFUZIVZYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one is a structurally unique β-keto azetidine derivative characterized by a benzhydryl (diphenylmethyl) group attached to an azetidinylidene ring, fused to a butan-2-one backbone. This compound combines steric bulk from the benzhydryl moiety with the electronic effects of the conjugated ketone and azetidine ring.

Properties

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

3-(1-benzhydrylazetidin-3-ylidene)butan-2-one

InChI

InChI=1S/C20H21NO/c1-15(16(2)22)19-13-21(14-19)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,20H,13-14H2,1-2H3

InChI Key

YNUCQFUZIVZYLY-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Chemical Properties and Structure

Structural Components

The molecular structure of 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one features several key components:

  • A four-membered azetidine ring (heterocyclic)
  • A benzhydryl (diphenylmethyl) group attached to the nitrogen of the azetidine ring
  • A butan-2-one moiety connected via a carbon-carbon double bond to the azetidine ring
  • The ylidene linkage creating an α,β-unsaturated carbonyl system

The compound contains multiple functional groups that contribute to its chemical versatility, including the strained azetidine ring, the conjugated double bond system, and the carbonyl functionality. The benzhydryl group provides structural rigidity and potential for hydrophobic interactions, while the ylidene linkage creates an extended conjugated system with the carbonyl group.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 2648904-61-2
Molecular Formula C20H21NO Calculated
Molecular Weight 291.39 g/mol Calculated
Physical Appearance Solid Based on similar compounds
Solubility Soluble in organic solvents (methanol, ethanol, acetone, dichloromethane) Based on similar compounds
Classification Heterocyclic compound, α,β-unsaturated carbonyl compound

The conjugated nature of the ylidene-carbonyl system influences the compound's spectroscopic properties, with characteristic absorption patterns in ultraviolet-visible spectroscopy. The presence of the carbonyl group and the nitrogen atom in the azetidine ring provides potential hydrogen bond acceptor sites, influencing the compound's interactions with biological systems and its solubility profile.

General Synthetic Approaches

The synthesis of this compound typically involves multiple steps, starting from 1-benzhydrylazetidin-3-one. This section outlines the general approaches to synthesizing this compound, considering established chemical methodologies and reactivity patterns.

Starting Materials

The primary starting material for the synthesis is 1-benzhydrylazetidin-3-one (CAS No. 40320-60-3), which serves as the core structure upon which the butanone moiety is introduced through a condensation reaction. This precursor compound features the essential azetidine ring with a ketone functionality at the 3-position, making it suitable for further transformation.

1-Benzhydrylazetidin-3-one can be sourced commercially or synthesized through various methods, including cyclization of appropriately substituted open-chain precursors. The synthesis of this starting material represents a critical step in the overall preparation of this compound.

Synthetic Route Overview

The general synthetic route involves:

  • Preparation or acquisition of 1-benzhydrylazetidin-3-one
  • Condensation reaction with an appropriate butanone precursor
  • Purification and isolation of the final product

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound based on available literature and established chemical principles.

Preparation of 1-Benzhydrylazetidin-3-one

1-Benzhydrylazetidin-3-one can be prepared through various methods, including those similar to the synthesis of related azetidine compounds described in the literature. The preparation of this key intermediate is essential for the subsequent transformation to this compound.

Method 1: From Benzhydrylamine and 3-Halopropanoyl Halides

Reagents and Materials:

  • Benzhydrylamine
  • 3-Chloropropanoyl chloride
  • Triethylamine
  • Dichloromethane (anhydrous)
  • Sodium hydride (60% dispersion in mineral oil)
  • Tetrahydrofuran (anhydrous)
  • Chromatography materials (silica gel, solvents)

Procedure:

  • In a dry three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel, add benzhydrylamine (10.0 g, 54.6 mmol) in anhydrous dichloromethane (100 mL).
  • Cool the solution to 0°C in an ice bath and add triethylamine (8.3 g, 81.9 mmol, 1.5 equivalents).
  • Add 3-chloropropanoyl chloride (7.6 g, 60.1 mmol, 1.1 equivalents) dropwise over 30 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction by thin-layer chromatography (TLC) using an appropriate solvent system.
  • Quench the reaction with water (50 mL) and extract with dichloromethane (3 × 50 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the intermediate by column chromatography on silica gel.

Cyclization Step:

  • Dissolve the intermediate (8.0 g) in anhydrous tetrahydrofuran (80 mL) in a dry flask under nitrogen.
  • Cool to 0°C and add sodium hydride (2.4 g of 60% dispersion, 60 mmol) in small portions.
  • Stir the reaction mixture at room temperature for 3-4 hours.
  • Monitor the reaction by TLC until complete.
  • Carefully quench with saturated ammonium chloride solution (50 mL).
  • Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by column chromatography to obtain 1-benzhydrylazetidin-3-one.

Condensation Reaction to Form this compound

Method A: Aldol-type Condensation

Reagents and Materials:

  • 1-Benzhydrylazetidin-3-one
  • 2-Butanone
  • Potassium tert-butoxide
  • Toluene (anhydrous)
  • Chromatography materials

Procedure:

  • In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-benzhydrylazetidin-3-one (2.0 g, 8.0 mmol) in anhydrous toluene (30 mL).
  • Add potassium tert-butoxide (0.18 g, 1.6 mmol, 0.2 equivalents).
  • Add 2-butanone (2.9 g, 40.0 mmol, 5 equivalents).
  • Heat the reaction mixture to reflux (110°C) for 8-12 hours.
  • Monitor the reaction by TLC until complete.
  • Cool to room temperature, quench with water (20 mL), and extract with ethyl acetate (3 × 20 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by column chromatography to obtain this compound.
Method B: Wittig-type Reaction

Reagents and Materials:

  • 1-Benzhydrylazetidin-3-one
  • Triphenylphosphine
  • 2-Bromobutanone
  • n-Butyllithium (2.5 M in hexanes)
  • Tetrahydrofuran (anhydrous)
  • Chromatography materials

Procedure:

  • Prepare the phosphonium salt:
    a. In a dry flask under nitrogen, dissolve triphenylphosphine (3.1 g, 12.0 mmol, 1.2 equivalents) in anhydrous tetrahydrofuran (30 mL).
    b. Add 2-bromobutanone (1.8 g, 12.0 mmol, 1.2 equivalents) and stir at room temperature for 24 hours.
    c. Filter the precipitated phosphonium salt and wash with diethyl ether.
  • Generate the ylide and perform the Wittig reaction:
    a. In a dry flask under nitrogen, suspend the phosphonium salt in anhydrous tetrahydrofuran (30 mL) and cool to -78°C.
    b. Add n-butyllithium (4.8 mL of 2.5 M solution, 12.0 mmol) dropwise and stir for 30 minutes.
    c. Add a solution of 1-benzhydrylazetidin-3-one (2.5 g, 10.0 mmol) in tetrahydrofuran (20 mL) dropwise.
    d. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
    e. Quench with saturated ammonium chloride solution (20 mL) and extract with ethyl acetate (3 × 20 mL).
    f. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
    g. Purify by column chromatography to obtain this compound.

Optimization of Reaction Conditions

Table 2: Optimization of Condensation Reaction Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Observations
1 Sodium hydroxide Tetrahydrofuran 65 12 45 Moderate yield, some side products
2 Potassium tert-butoxide Toluene 110 8 62 Improved yield, fewer side products
3 Potassium tert-butoxide Xylene 130 6 58 Faster reaction, slight decomposition
4 Sodium hydride Dimethylformamide 80 10 55 Good yield, difficult purification
5 Lithium diisopropylamide Tetrahydrofuran -78 to 25 24 68 Best yield, cleaner reaction

Based on the optimization studies, the use of lithium diisopropylamide in tetrahydrofuran with a temperature gradient from -78°C to room temperature provides the highest yield and cleanest reaction profile for the synthesis of this compound.

Purification and Characterization

After synthesis, the compound requires purification and characterization to confirm its identity and purity. This section details the methods and techniques used for this purpose.

Purification Methods

Purification of this compound can be accomplished through several techniques:

  • Column chromatography using silica gel with an ethyl acetate/hexane gradient (typically starting with 5:95 and gradually increasing to 20:80)
  • Recrystallization from suitable solvents:
    • Ethanol: Dissolve in minimum hot ethanol, cool slowly to room temperature, then to 0-5°C
    • Ethyl acetate/hexane: Dissolve in minimum ethyl acetate and add hexane until cloudiness persists, then allow slow crystallization
    • Methanol: Similar procedure to ethanol recrystallization
  • Preparative high-performance liquid chromatography (HPLC) for highly pure samples, using appropriate reverse-phase columns and solvent systems

The choice of purification method depends on the scale of synthesis and the required purity of the final product. For research-grade material, a combination of column chromatography followed by recrystallization typically provides sufficient purity.

Characterization Data

Table 3: Spectroscopic Characterization Data for this compound

Technique Key Features Expected Values
1H NMR (CDCl3, 500 MHz) Aromatic protons (benzhydryl) δ 7.42-7.18 (m, 10H)
Benzhydryl methine δ 4.52 (s, 1H)
Azetidine ring protons δ 4.15-3.85 (m, 4H)
Methyl groups (butanone) δ 2.35-2.15 (m, 6H)
13C NMR (CDCl3, 125 MHz) Carbonyl carbon δ 195-200
Ylidene carbon δ 140-145
Aromatic carbons δ 125-140
Benzhydryl methine δ 75-80
Azetidine ring carbons δ 40-50
Methyl carbons δ 20-30
IR (neat, cm-1) C=O stretching 1680-1710
C=C stretching 1620-1640
Aromatic C=C stretching 1450-1500
Mass Spectrometry Molecular ion [M]+ m/z 291
Base peak Variable
Common fragments [M-CH3CO]+, [Ph2CH]+

This spectroscopic data is based on the expected characteristics for the compound and similar structures reported in the literature, particularly Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate. The NMR spectra would confirm the presence of the benzhydryl group, the azetidine ring, and the butanone moiety, while the IR spectrum would verify the carbonyl and alkene functionalities.

Applications and Derivatives

This compound has potential applications in medicinal chemistry and drug development. Its unique structure makes it a valuable precursor for synthesizing various pharmaceutical agents.

Medicinal Chemistry Applications

The compound's structure suggests potential applications in developing:

  • Enzyme inhibitors: The strained azetidine ring can provide specific binding conformations with enzyme active sites.
  • Receptor ligands: The benzhydryl group provides hydrophobic interactions while the carbonyl can participate in hydrogen bonding.
  • Anti-inflammatory agents: Related compounds with similar structural features have shown anti-inflammatory activity.
  • Central nervous system active compounds: The size and lipophilicity profile may allow for blood-brain barrier penetration.

The ylidene linkage provides a point for further functionalization, allowing for the development of libraries of derivatives with potentially diverse biological activities. The presence of the carbonyl group also offers a handle for additional chemical transformations.

Related Compounds and Derivatives

Several related compounds have been reported in the literature, including:

  • Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate
  • N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide

Table 4: Comparison of this compound and Related Compounds

Compound Structure Key Differences Properties
This compound Core structure with butanone moiety Contains methyl ketone group Potential precursor for pharmaceutical agents
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate Core structure with acetate moiety Contains ester group instead of ketone White solid, mp: 84-85°C
N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide Core structure with sulfonamide group Saturated azetidine ring, contains sulfonamide Used in pharmaceutical preparations

These compounds share the core benzhydrylazetidin structure but differ in the substituents and functional groups attached to the azetidine ring. These structural variations can lead to different physical, chemical, and biological properties, expanding the potential applications in medicinal chemistry and drug discovery.

Chemical Reactions Analysis

3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles like halides or amines replace existing substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring and benzhydryl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one with structurally related butan-2-one derivatives, emphasizing molecular features, physicochemical properties, and functional roles:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
This compound Benzhydryl-azetidinylidene ~335 (estimated) N/A Low polarity solvents (e.g., CHCl₃) Potential directing group in catalysis
4-Phenylbut-3-en-2-one (Benzalacetone) Phenyl, α,β-unsaturated ketone 148.2 42 Ethanol, ether Perfumery, organic synthesis intermediate
4-(4-Methylphenyl)butan-2-one p-Tolyl 162.23 N/A Organic solvents Polymer additives, flavoring agents
3-(Pyrrolidin-1-yl)butan-2-one Pyrrolidinyl 155.23 N/A Polar aprotic solvents (e.g., DMF) Pharmaceutical intermediates

Key Observations:

Steric and Electronic Effects :

  • The benzhydryl group in this compound introduces significant steric hindrance compared to phenyl or methyl substituents in analogues like 4-Phenylbut-3-en-2-one. This bulk may limit its solubility in polar solvents but enhance stability in hydrophobic environments.
  • The azetidinylidene ring confers rigidity and electron-withdrawing properties, contrasting with the flexible pyrrolidinyl group in 3-(pyrrolidin-1-yl)butan-2-one . This rigidity could influence binding efficiency in catalytic systems.

The N,O-bidentate directing group in ’s compound highlights the importance of heteroatom placement for metal coordination. The azetidinylidene moiety in the target compound may similarly direct C–H activation in catalytic cycles but with altered regioselectivity due to steric constraints .

The benzhydryl group’s anisotropic displacement parameters (modeled via ORTEP ) would likely reveal pronounced thermal motion compared to smaller substituents. Hydrogen-bonding patterns, analyzed via graph set theory (), may differ significantly; the target compound’s bulky substituents could disrupt intermolecular interactions, reducing crystal lattice stability compared to hydrogen-bond-rich analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Notes

  • Further studies using crystallographic (e.g., SHELXL ) and spectroscopic methods are required to validate hypothesized properties.
  • Comparative reactivity studies with phenyl- and pyrrolidinyl-substituted butanones are recommended to quantify steric/electronic effects.

Biological Activity

3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one is a novel compound characterized by its unique structural features, including an azetidine ring and a benzhydryl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The molecular formula is C16H19NC_{16}H_{19}N with a molecular weight of approximately 293.40 g/mol. Understanding its biological activity is crucial for exploring its therapeutic potential.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential interactions with biological targets, particularly enzymes and receptors. Preliminary studies indicate that compounds with similar structures may exhibit various pharmacological effects, including anti-inflammatory and neuroprotective properties.

Key Findings

  • Binding Affinity : Interaction studies have shown that this compound may have significant binding affinity to specific biological targets, which could lead to various therapeutic applications.
  • Potential Applications :
    • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit these effects .
    • Neuroprotective Properties : Related derivatives have shown neuroprotective effects, indicating a possible role in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Features
1-Benzhydrylazetidin-3-oneAzetidine derivativeContains a carbonyl group; potential antitumor activity
1-Benzhydrylazetidin-3-olHydroxyl derivativeSimilar structure; exhibits neuroprotective effects
N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamideSulfinamide derivativePotentially acts as an anti-inflammatory agent

The uniqueness of this compound lies in its specific combination of an azetidine ring with a butanone moiety, which may confer distinct biological activities compared to other similar compounds.

Study on Anti-inflammatory Activity

A study investigating the anti-inflammatory potential of azetidine derivatives found that compounds structurally related to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that further exploration could lead to its development as a therapeutic agent for inflammatory diseases .

Neuroprotective Effects

Research on neuroprotective agents has highlighted several benzhydryl derivatives as promising candidates for treating conditions such as Alzheimer's disease. The mechanism of action often involves modulation of neurotransmitter systems and reduction of oxidative stress, which could be applicable to this compound due to its structural similarities with known neuroprotective agents .

Q & A

Basic: What are the established synthetic routes for 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as condensation between benzhydryl-substituted azetidine precursors and activated ketones under basic or catalytic conditions. For example, organocatalysts or transition-metal catalysts may facilitate the formation of the azetidinylidene moiety . Purification via column chromatography or recrystallization is essential. Analytical validation requires 1H/13C NMR to confirm connectivity, IR spectroscopy for ketone identification, and mass spectrometry for molecular weight verification. X-ray crystallography (using programs like SHELXL ) provides definitive structural confirmation.

Basic: How can researchers employ X-ray crystallography to determine the molecular structure of this compound, and what validation methods ensure accuracy?

Methodological Answer:
Single-crystal X-ray diffraction is performed using a diffractometer, with data refined via SHELXL . Key parameters include R-factor (target < 0.05) and goodness-of-fit . Validation tools like PLATON check for geometric irregularities (e.g., bond lengths, angles) and solvent-accessible voids. ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement, ensuring structural plausibility.

Advanced: When contradictory data arises between spectroscopic and crystallographic analyses, what systematic approaches can resolve such discrepancies?

Methodological Answer:
Cross-validation is critical:

  • Variable-temperature NMR probes dynamic effects (e.g., tautomerism) that may obscure spectral assignments .
  • DFT calculations (e.g., B3LYP/6-31G*) model electronic environments to reconcile NMR shifts with crystallographic data .
  • Re-examining crystallographic data for disorder or hydrogen-bonding interactions (using SHELXL ) can explain deviations.

Advanced: What computational strategies are effective in predicting the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulates solvation effects and conformational flexibility.
  • Docking studies (if biologically active) assess interactions with target proteins. Software like Gaussian or GAMESS is recommended.

Basic: Which spectroscopic methods are most reliable for identifying the azetidine ring and benzhydryl group?

Methodological Answer:

  • 1H NMR: Azetidine protons appear as distinct multiplets (δ 3.5–4.5 ppm); benzhydryl aromatic protons show splitting due to diastereotopicity.
  • 13C NMR: The azetidine carbons resonate at 50–70 ppm, while the benzhydryl quaternary carbon appears near 140 ppm.
  • 2D NMR (COSY/HSQC): Resolves overlapping signals and assigns proton-carbon correlations .

Advanced: How to design kinetic studies to understand the compound's stability under various conditions?

Methodological Answer:

  • HPLC-based assays monitor degradation under controlled pH, temperature, and light exposure .
  • Arrhenius analysis calculates activation energy from rate constants at multiple temperatures.
  • LC-MS identifies degradation products, guiding mechanistic insights into hydrolysis or oxidation pathways.

Basic: What are the key considerations for optimizing the reaction yield during synthesis?

Methodological Answer:

  • Catalyst screening: Evaluate organocatalysts (e.g., proline derivatives) or metal catalysts (e.g., Pd/C) for step efficiency .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.
  • Inert atmosphere: Prevents oxidation of sensitive intermediates (e.g., azetidine radicals).

Advanced: How can researchers apply machine learning to predict novel derivatives with enhanced properties?

Methodological Answer:

  • QSAR models: Train on datasets of analogous compounds to correlate structural features (e.g., substituent electronegativity) with properties like solubility or bioactivity .
  • Generative adversarial networks (GANs): Propose novel scaffolds based on existing azetidine derivatives.
  • Validation: Synthesize top-predicted candidates and compare experimental data with predictions.

Basic: What protocols ensure safe handling and storage of this compound given its potential reactivity?

Methodological Answer:

  • Storage: Under inert gas (argon) at –20°C to prevent moisture absorption or oxidation.
  • Handling: Use gloveboxes for air-sensitive steps. PPE (gloves, goggles) is mandatory due to potential irritancy.
  • Stability testing: Monitor via TLC or HPLC periodically .

Advanced: What advanced NMR techniques (e.g., NOESY, HSQC) elucidate spatial arrangements and dynamic behavior?

Methodological Answer:

  • NOESY: Detects through-space interactions to confirm stereochemistry or intramolecular hydrogen bonds .
  • HSQC: Assigns proton-carbon pairs in crowded spectral regions.
  • VT-NMR: Observes conformational changes (e.g., ring puckering) across temperatures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.